4-[(Di-iso-propylamino)methyl]thiophenol
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Overview
Description
4-[(Di-iso-propylamino)methyl]thiophenol is an organic compound with the molecular formula C13H21NS It features a thiophenol group substituted with a di-iso-propylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-iso-propylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Di-iso-propylamino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, reduced sulfur compounds
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-[(Di-iso-propylamino)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Di-iso-propylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, lacking the di-iso-propylamino methyl group.
4-Methylthiophenol: A similar compound with a methyl group instead of the di-iso-propylamino methyl group.
4-Aminomethylthiophenol: A related compound with an aminomethyl group.
Uniqueness
4-[(Di-iso-propylamino)methyl]thiophenol is unique due to the presence of the di-iso-propylamino methyl group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
4-[[di(propan-2-yl)amino]methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)14(11(3)4)9-12-5-7-13(15)8-6-12/h5-8,10-11,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCXSGIZRVKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)S)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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